molecular formula C19H20F4N2O4S B2464046 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide CAS No. 317377-94-9

2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide

Cat. No.: B2464046
CAS No.: 317377-94-9
M. Wt: 448.43
InChI Key: IEQCJEDUCGQSKO-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide is a useful research compound. Its molecular formula is C19H20F4N2O4S and its molecular weight is 448.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide is a compound involved in the synthesis of various complex molecules. One such molecule is 4-(4-Fluorophenyl)-2 (2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide, a key intermediate of atorvastatin, suggesting the importance of this compound in pharmaceutical synthesis (Zhou Kai, 2010).
  • The compound has been associated with the synthesis of fluorinated poly(ether sulfone imide)s, showcasing its role in the development of materials with high thermal stability and low dielectric constants, valuable for electronic applications (Chenyi Wang et al., 2014).
  • In herbicide development, selective fluorine substitution in molecules, including those similar to this compound, has led to significant changes in herbicidal properties, emphasizing its potential in agricultural chemical research (G. Hamprecht et al., 2004).

Biological and Medicinal Research

  • The compound is structurally related to molecules synthesized for their anticonvulsant properties, highlighting its relevance in medicinal chemistry aimed at treating neurological disorders (S. Meza-Toledo et al., 2008).
  • It's associated with the synthesis of novel cholesterol absorption inhibitors, suggesting its importance in cardiovascular health research (J. Guillon et al., 2000).
  • The compound's derivatives have shown antimicrobial activity, reinforcing its potential in developing new antibacterial and antifungal agents (M. Ghorab et al., 2017).

Molecular Docking and Synthesis Studies

  • Molecular docking studies involving related compounds have shown promising results in antiproliferative activities against various human cell lines, pointing towards its potential in cancer treatment research (A. M. Galal et al., 2021).
  • Unexpected ring closure during the synthesis of related compounds resulted in molecules with significant antimicrobial activity, demonstrating the compound's relevance in discovering new antimicrobial agents (B. Kariuki et al., 2022).
  • Compounds related to this compound have displayed potent cytotoxic activity in various cancer cell lines, further emphasizing its potential in cancer therapy research (P. Ravichandiran et al., 2019).

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N2O4S/c1-12(2)11-17(25-30(27,28)16-9-3-13(20)4-10-16)18(26)24-14-5-7-15(8-6-14)29-19(21,22)23/h3-10,12,17,25H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQCJEDUCGQSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.